

PF-04753299 handling and reconstitution best practices

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-04753299

Cat. No.: S539120

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PF-04753299: Compound Overview

PF-04753299 is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), which is a promising antibiotic target in Gram-negative bacteria [1] [2] [3].

The table below summarizes its core physicochemical and handling properties:

Property	Specification
CAS Number	1289620-49-0 [4] [2] [3]
Molecular Formula	C ₁₈ H ₂₁ NO ₄ S [4] [2]
Molecular Weight	347.43 g/mol [4] [2]
Appearance	White to off-white powder [2] [3]
Purity	≥98% [4] [3]
Chemical Name	(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide [4]

Storage & Reconstitution Protocols

Storage Conditions

- **Powder Form:** Store at -20°C for 3 years [4] [2].
- **Solubilized Stock Solutions:**
 - Store at -80°C for 6 months [4] [2].
 - Store at -20°C for 1 month [4] [2].
- **Shipping:** Stable at ambient temperature for a few days during ordinary shipping [4].

Reconstitution & Solubility

- **Primary Solvent:** DMSO is the recommended solvent [4] [2] [3].
- **Solubility in DMSO:** 20 mg/mL (approximately 57.57 mM) [2] [3].
- **Preparation Note:** This product may require **sonication and warming** to fully dissolve in DMSO [2]. Using newly opened, dry DMSO is critical due to its hygroscopic nature [2].

Preparation of Working Solutions for In Vivo Use

If the compound has low water solubility in your application, the following formulations can be tested using a minute amount of the product [4]:

Formulation Type	Composition (Example: 100 µL DMSO stock)
Injection 1	DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection 2	DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection 3	DMSO : Corn oil = 10 : 90
Oral 1	Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na)
Oral 2	Dissolved in PEG400

> **Important Note:** It is advised to use freshly prepared in vivo formulations for optimal results and to avoid repeated freeze-thaw cycles of stock solutions [4].

Experimental Data & Biological Activity

Antibacterial Potency (MIC90 Values)

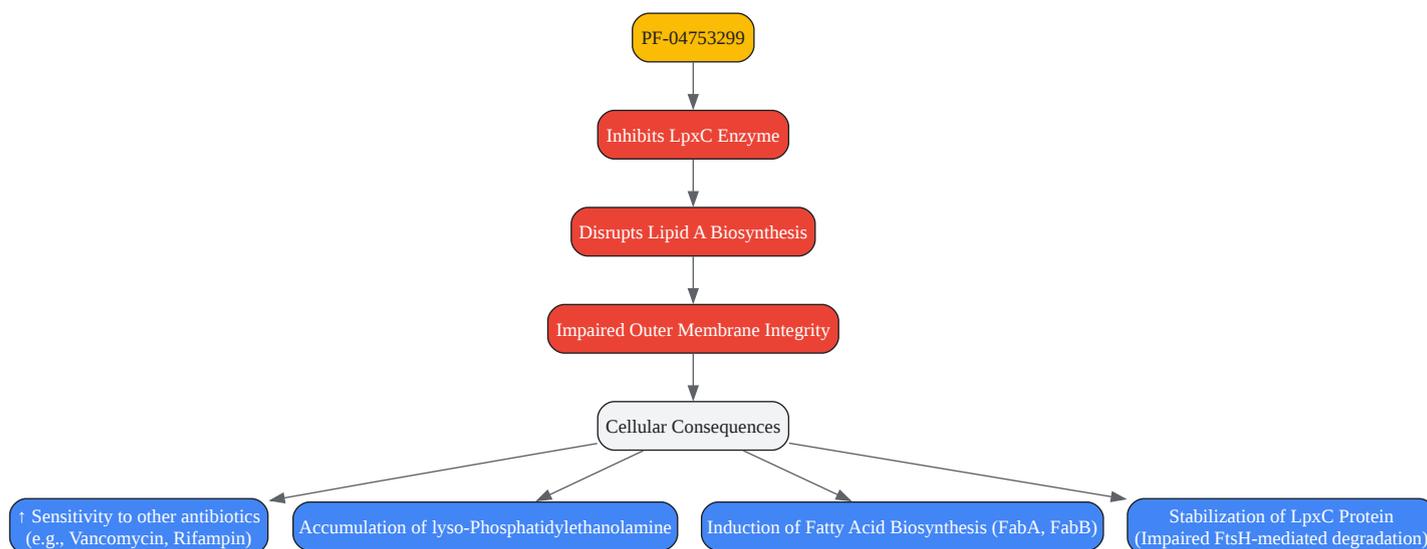
The table below shows the Minimum Inhibitory Concentration (MIC90) of **PF-04753299** against various bacterial strains [4] [2]:

Bacterial Strain	MIC90 Value
Escherichia coli	2 µg/mL
Pseudomonas aeruginosa	4 µg/mL
Klebsiella pneumoniae	16 µg/mL

A 2024 study reported a MIC of **1 µg/mL** for **PF-04753299** against *E. coli* W3110 in M9 minimal medium, and noted that an efflux pump-deficient strain (Δ tolC) was 8-10 times more susceptible, suggesting TolC contributes to resistance [1].

Mechanism of Action & Cellular Response

PF-04753299 inhibits LpxC, the enzyme that catalyzes the first committed step in the lipid A biosynthesis pathway of lipopolysaccharide (LPS) [1]. Inhibition disrupts the tightly regulated balance between LPS and phospholipid biosynthesis [1]. The following diagram illustrates the mechanism and consequences of LpxC inhibition:



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Key experimental findings that support this mechanism include:

- **Direct Target Engagement:** A thermal shift assay demonstrated that **PF-04753299** binds directly to purified LpxC, increasing its melting temperature (T_m) by 5.5°C, indicating protein stabilization [1].
- **Membrane-Specific Action:** The compound does not depolarize the bacterial membrane, confirming that its antibacterial activity is not due to general membrane disruption but specific inhibition of LpxC [1].
- **Proteomic Changes:** Treatment with **PF-04753299** causes consistent upregulation of enzymes FabA and FabB, involved in unsaturated fatty acid biosynthesis, reflecting the cell's attempt to counter the imbalance in membrane biogenesis [1].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when preparing a DMSO stock solution of PF-04753299? Ensure you use **newly opened, dry DMSO**. Hygroscopic DMSO can absorb water from the atmosphere, which may significantly impact the solubility of the compound and lead to inconsistent experimental results [2].

Q2: My PF-04753299 solution appears cloudy after preparation. What should I do? The product information suggests that formulations with low water solubility may result in suspension solutions [4]. You can try brief sonication and warming to achieve a clear solution. For in vivo experiments where a clear solution is critical, consider testing one of the alternative injection formulations provided, such as those containing a mix of DMSO, PEG300, Tween 80, and saline [4].

Q3: How can I confirm that my batch of PF-04753299 is biologically active? You can verify activity by determining the Minimum Inhibitory Concentration (MIC) against a reference strain of *E. coli* and comparing it to the published value of **1-2 µg/mL** [4] [1]. Furthermore, you could perform a secondary assay to show that the compound sensitizes *E. coli* to antibiotics like vancomycin or rifampin, which is a known downstream effect of LpxC inhibition and outer membrane disruption [1].

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